
Salvianolic Acid M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salvianolic Acid M is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound has garnered attention for its potential therapeutic benefits, particularly in cardiovascular and neuroprotective applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Salvianolic Acid M involves several steps, starting from basic phenolic compounds. The process typically includes esterification, hydroxylation, and condensation reactions. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various catalysts to facilitate the reactions under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, such as microbial fermentation and enzymatic conversion. For instance, engineered Escherichia coli strains can be used to produce this compound from precursor compounds like L-DOPA through a series of enzymatic reactions. This method is preferred due to its efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: Salvianolic Acid M undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of phenolic hydroxyl groups to quinones, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an alcohol solvent.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Phenolic hydroxyl groups.
Substitution: Alkylated phenolic compounds.
Applications De Recherche Scientifique
Salvianolic Acid M has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular antioxidant mechanisms and its ability to scavenge reactive oxygen species.
Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.
Industry: Utilized in the development of natural antioxidant supplements and functional foods.
Mécanisme D'action
Salvianolic Acid M exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. This compound also inhibits the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, through the modulation of signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. Additionally, it enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase .
Comparaison Avec Des Composés Similaires
- Salvianolic Acid A
- Salvianolic Acid B
- Rosmarinic Acid
Comparison:
- Salvianolic Acid A: Known for its potent antioxidant and anti-inflammatory properties, similar to Salvianolic Acid M, but with a different molecular structure that may affect its bioavailability and efficacy.
- Salvianolic Acid B: The most abundant salvianolic acid, with strong antioxidant properties. It is often used as a reference compound in studies involving this compound.
- Rosmarinic Acid: Another polyphenolic compound with antioxidant and anti-inflammatory properties. It shares a similar biosynthetic pathway with this compound but differs in its specific molecular structure and biological activities .
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic research and applications.
Propriétés
Formule moléculaire |
C19H16O8 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O8/c1-26-15-5-2-9(7-14(15)22)6-11-16(17(18(23)24)27-19(11)25)10-3-4-12(20)13(21)8-10/h2-8,16-17,20-22H,1H3,(H,23,24) |
Clé InChI |
TUHODGIPFMDZNK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(C(OC2=O)C(=O)O)C3=CC(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


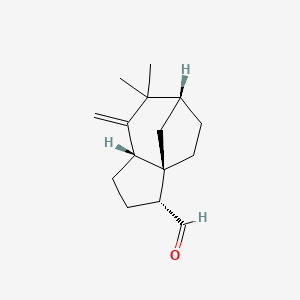

![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
![2-(4-Bromophenyl)-6-chloro-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B15287602.png)
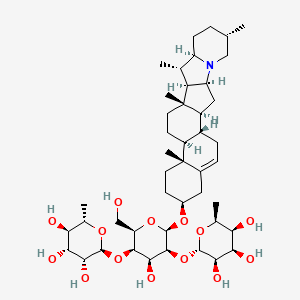
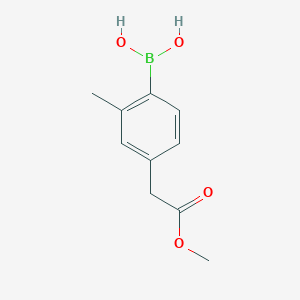
![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)
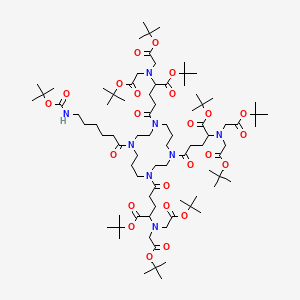
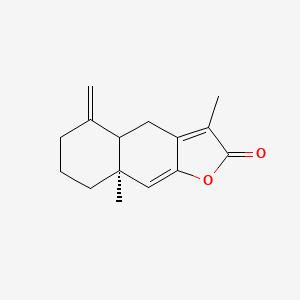
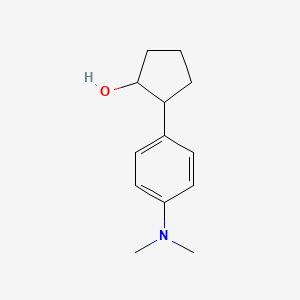

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)
